molecular formula C17H13N3O3S B2692980 N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide CAS No. 391221-18-4

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide

Cat. No.: B2692980
CAS No.: 391221-18-4
M. Wt: 339.37
InChI Key: QJMXIZYWGGYCRY-UHFFFAOYSA-N
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Description

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide is a compound that belongs to the class of thiazole derivatives.

Preparation Methods

The synthesis of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the acylation of the thiazole derivative with phenylacetyl chloride to yield the target compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide can be compared with other thiazole derivatives, such as:

    N-(4-nitrophenyl)thiazol-2-amine: Similar in structure but lacks the phenylacetamide group, which may affect its biological activity.

    2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic acid:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c21-16(9-12-5-2-1-3-6-12)19-17-18-15(11-24-17)13-7-4-8-14(10-13)20(22)23/h1-8,10-11H,9H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMXIZYWGGYCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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